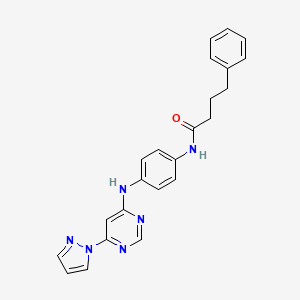

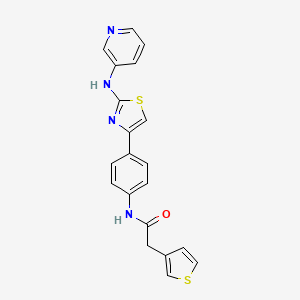

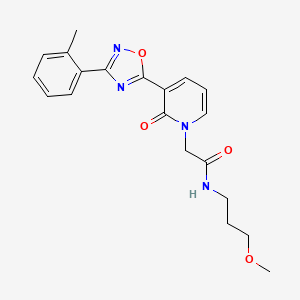

![molecular formula C13H18N2O3S2 B3005135 Methyl 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate CAS No. 851409-85-3](/img/structure/B3005135.png)

Methyl 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "Methyl 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate" is a derivative of the pyrimidine class of compounds, which are known for their diverse biological activities. The pyrimidine nucleus is a common structure found in many pharmaceuticals and biologically active molecules.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves cyclocondensation reactions. A study reported the synthesis of a new series of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, which are structurally related to the compound . These compounds were synthesized using a regioselective approach by reacting 4-substituted 4-methoxy-1,1,1-trichloroalk-3-en-2-ones with nonsymmetric 1-substituted 2-methylisothiourea sulfates under mild basic conditions . This method could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can adopt various conformations. In a related study, the reduced pyrimidine ring was found to adopt a conformation intermediate between the boat, screw-boat, and twist-boat forms . The study also highlighted the importance of hydrogen bonding in the stabilization of the molecular structure, with N-H...O and N-H...S hydrogen bonds forming ribbons in the crystal structure . These insights into the molecular conformation and interactions could be relevant to understanding the structure of "Methyl 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate".

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. One study described a domino reaction involving a 3-methyl-1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-4-[(phenylimino)methyl]-1H-pyrazol-5-ol, which resulted in the cleavage of the substrate and formation of substituted pyrazole and aniline derivatives . The reactivity observed in this study suggests that the compound may also participate in similar reactions, depending on the substituents and reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. A study on the synthesis of new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives reported the use of simple and efficient methods to obtain these compounds in excellent yields . The synthesized compounds were characterized by elemental analyses and spectroscopic methods, which are essential for determining their physical and chemical properties . These methods could be applied to characterize "Methyl 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate" and understand its properties.

科学的研究の応用

Antitumor Activity

Methyl 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate, as a derivative of the thieno[3,2-d]pyrimidine class, has shown potential in antitumor applications. A study by Hafez and El-Gazzar (2017) reported that derivatives of this class displayed potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma, comparable to the activity of doxorubicin.

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds using this chemical as a precursor is a significant area of research. Studies by Vetyugova et al. (2018) and Zadorozhny et al. (2010) have explored the reactions and transformations of similar compounds, highlighting their utility in creating diverse molecular structures with potential biological activities.

Potential in Antimicrobial Applications

A research conducted by Sarvaiya et al. (2019) focused on the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, showing the utility of thieno[3,2-d]pyrimidine derivatives in antimicrobial applications. This indicates the compound's potential in developing new antimicrobial agents.

Use in Synthesis of Dual Inhibitors

Research by Gangjee et al. (2008) and Gangjee et al. (2009) demonstrated the synthesis of thieno[2,3-d]pyrimidine derivatives as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase. These compounds have shown promise as antitumor agents, underscoring the significance of this chemical class in medicinal chemistry.

将来の方向性

特性

IUPAC Name |

methyl 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S2/c1-5-15-11(16)10-9(6-7(2)19-10)14-13(15)20-8(3)12(17)18-4/h7-8H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYKNZIPFCUGFRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(CC(S2)C)N=C1SC(C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

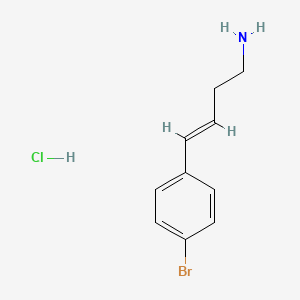

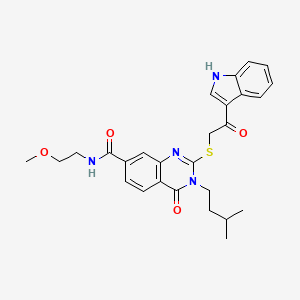

![methyl 4-[4-(ethoxycarbonyl)phenyl]-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B3005053.png)

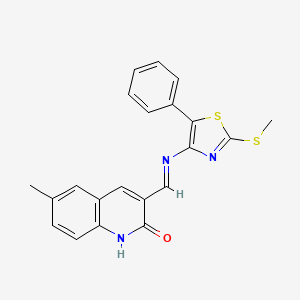

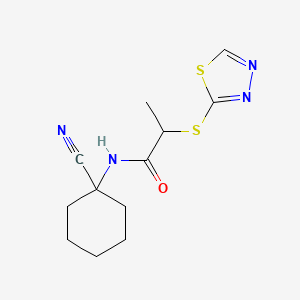

![2-[(3R,4S)-3-Cyclopropyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B3005056.png)

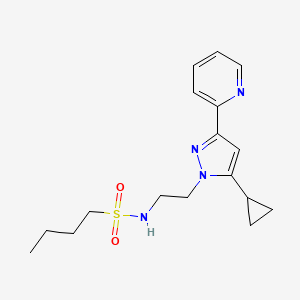

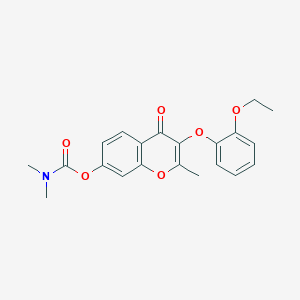

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide](/img/structure/B3005061.png)

![1-(2,5-Dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B3005071.png)

![1-(3,4-dimethylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3005075.png)